molecular formula C19H23NO3S B11491405 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline

1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline

Cat. No.: B11491405
M. Wt: 345.5 g/mol
InChI Key: PVYZZHPLVHPXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE involves several steps, typically starting with the preparation of the indole core. One common method is the Larock heteroannulation reaction, which involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne to form the indole core . This is followed by sulfonylation using appropriate sulfonyl chlorides under basic conditions to introduce the benzenesulfonyl group . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

1-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the proliferation of cancer cells or interfere with viral replication by targeting viral enzymes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE can be compared with other indole derivatives such as:

Properties

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C19H23NO3S/c1-13(2)16-12-19(14(3)11-18(16)23-4)24(21,22)20-10-9-15-7-5-6-8-17(15)20/h5-8,11-13H,9-10H2,1-4H3

InChI Key

PVYZZHPLVHPXTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.